Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 8-Chloro-6-nitroquinoline
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
8-Chloro-6-nitroquinoline, identified by the CAS number 121465-04-1 , is a heterocyclic compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its quinoline core, a bicyclic aromatic system containing nitrogen, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a chloro substituent at the 8-position and a nitro group at the 6-position endows this molecule with a unique reactivity profile. These functional groups serve as versatile handles for extensive chemical modification, establishing 8-Chloro-6-nitroquinoline as a valuable starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and methodologies.
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 8-Chloro-6-nitroquinoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 121465-04-1 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2] |
| Molecular Weight | 208.6 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Core Synthesis Pathway: Electrophilic Nitration of 8-Chloroquinoline
The most direct and widely applicable method for the synthesis of 8-Chloro-6-nitroquinoline is the electrophilic aromatic substitution of 8-chloroquinoline. This reaction leverages the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
The regioselectivity of the nitration is governed by the electronic effects of the existing substituents on the quinoline ring. The nitrogen atom in the pyridine ring is deactivating, directing electrophiles away from its own ring. On the benzene ring, the chloro group at the 8-position is an ortho-, para-director. The nitration occurs preferentially at the 6-position (para to the chloro group), driven by steric and electronic factors.
Experimental Workflow: Synthesis Protocol
The following protocol outlines a robust procedure for the laboratory-scale synthesis of 8-Chloro-6-nitroquinoline. This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Caption: Experimental workflow for the synthesis of 8-Chloro-6-nitroquinoline.
Causality in Experimental Design
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Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired side products. It also ensures the stability of the nitronium ion.
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Mixed Acid Reagent: The use of concentrated sulfuric acid is essential. It acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion, the active electrophile required for the reaction.
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Quenching on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it safely dilutes the strong acid and helps to precipitate the organic product, which is typically insoluble in water.
-
Neutralization and Extraction: Neutralization with a weak base like sodium bicarbonate is necessary to remove residual acid before extraction. Dichloromethane is a common solvent for extracting moderately polar organic compounds.
-
Recrystallization: This is a standard purification technique for solid compounds. Ethanol is chosen as a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, allowing for the separation from impurities.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of the synthesis is the electrophilic attack of the nitronium ion on the electron-rich benzene portion of the quinoline ring.
Caption: Mechanism of electrophilic nitration of 8-chloroquinoline.
Applications in Drug Discovery and Development
The synthetic utility of 8-Chloro-6-nitroquinoline stems from the distinct reactivity of its chloro and nitro functional groups. This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful scaffold for building molecular diversity.
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Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amine (8-chloro-6-aminoquinoline) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group is a key nucleophile and a common anchor point for attaching various side chains, pharmacophores, or solubilizing groups through amide bond formation, reductive amination, or diazotization reactions. The 8-aminoquinoline scaffold itself is central to a class of therapeutics with a wide range of biological activities, from antimalarials to agents used in oncology.[4]
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Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group: The chloro group at the 8-position can be displaced by various nucleophiles. For example, reaction with alkoxides can yield ether derivatives, while reaction with amines can produce substituted 8-aminoquinolines. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological targets.
The broader family of substituted quinolines, particularly nitro and chloro derivatives of 8-hydroxyquinoline, has shown significant promise as antimicrobial and anticancer agents.[5][6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial agent whose efficacy is tied to its metal-chelating properties.[7] These findings underscore the therapeutic potential of the 6-nitroquinoline core structure and provide a strong rationale for exploring derivatives of 8-Chloro-6-nitroquinoline in drug discovery programs.
Safety, Handling, and Storage
As a nitroaromatic and chlorinated heterocyclic compound, 8-Chloro-6-nitroquinoline requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds, such as 8-nitroquinoline, provide essential guidance.
Potential Hazards:
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Irritation: May cause skin and serious eye irritation.[8]
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Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][9]
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Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are classified as potential mutagens or carcinogens.[8] It should be handled as a substance with potential long-term health effects.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
This compound is intended for research use only and should not be used for diagnostic or therapeutic purposes.[10]
References
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SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific. [Link]
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8-Chloro-6-nitroquinoline | C9H5ClN2O2. PubChem. [Link]
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6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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Preparation of 8-nitroquinoline. PrepChem.com. [Link]
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QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]
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8-Nitroquinoline | C9H6N2O2. PubChem. [Link]
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8-Nitroquinoline. ResearchGate. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. ResearchGate. [Link]
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